2,2-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylcyclopropanecarboxamide -

2,2-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylcyclopropanecarboxamide

Catalog Number: EVT-4320824
CAS Number:
Molecular Formula: C13H13Cl2NO3
Molecular Weight: 302.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds were synthesized and evaluated as potential antibacterial agents. They are characterized by a 2,3-dihydro-1,4-benzodioxin-6-yl moiety linked to an acetamide group, which is further substituted with a 5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl moiety. Many of these compounds exhibited potent antibacterial activity with modest cytotoxicity.

Relevance: These compounds share the core 2,3-dihydro-1,4-benzodioxin-6-yl and acetamide moieties with the target compound, 2,2-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylcyclopropanecarboxamide. While the target compound features a dichlorocyclopropanecarboxamide group, the related compounds possess a {[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide group, highlighting variations in the substituents attached to the acetamide core.

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

Compound Description: This group of compounds was designed and synthesized for their potential bacterial biofilm inhibition activity. The compounds are characterized by a 2,3-dihydro-1,4-benzodioxin-6-yl moiety linked to a 4-nitrobenzenesulfonamide group, which is further substituted with various alkyl or aralkyl groups. Compounds 5f and 5e within this series showed promising biofilm inhibition against Escherichia coli and Bacillus subtilis with low cytotoxicity.

2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds was synthesized and assessed for their potential anti-diabetic properties by targeting α-glucosidase inhibition. They share a common 2,3-dihydro-1,4-benzodioxin-6-yl group linked to a phenylsulfonylamino moiety connected to an acetamide group. The acetamide group is further substituted with various un/substituted phenyl rings. Compounds 7i and 7k demonstrated moderate α-glucosidase inhibitory activities.

Relevance: These compounds and the target compound, 2,2-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylcyclopropanecarboxamide, both feature a 2,3-dihydro-1,4-benzodioxin-6-yl group attached to a nitrogen atom. While the target compound has a dichlorocyclopropanecarboxamide group, these related compounds possess a phenylsulfonylamino group linked to an un/substituted phenylacetamide moiety. This variation highlights the diversity in substituents attached to the nitrogen while retaining the benzodioxin core.

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

Compound Description: These compounds were synthesized and investigated for their antibacterial and anti-inflammatory properties through lipoxygenase inhibition. [, ] They are characterized by a 2,3-dihydro-1,4-benzodioxin-6-yl group connected to a 4-methylbenzenesulfonamide moiety, which is further substituted with various alkyl or aralkyl groups. Several compounds in this series exhibited promising antibacterial and lipoxygenase inhibitory activities. [, ]

Relevance: These compounds share the 2,3-dihydro-1,4-benzodioxin-6-yl moiety with the target compound, 2,2-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylcyclopropanecarboxamide. The key difference lies in the substitution at the nitrogen atom. In these related compounds, we observe a 4-methylbenzenesulfonamide group with alkyl/aralkyl substituents, compared to the dichlorocyclopropanecarboxamide group in the target compound. [, ]

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This group of compounds was synthesized and evaluated for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). They feature a 2,3-dihydro-1,4-benzodioxin-6-yl unit connected to a [(4-methylphenyl)sulfonyl]amino group linked to an acetamide moiety. The acetamide group is further substituted with various un/substituted phenyl rings. Most of the compounds demonstrated significant α-glucosidase inhibition and weaker AChE inhibition.

Relevance: Like 2,2-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylcyclopropanecarboxamide, these compounds contain the 2,3-dihydro-1,4-benzodioxin-6-yl motif linked to a nitrogen atom. The structural difference resides in the substituents attached to the nitrogen. These related compounds have a [(4-methylphenyl)sulfonyl]amino group linked to an un/substituted phenylacetamide group, whereas the target compound features a dichlorocyclopropanecarboxamide group.

-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds were synthesized and investigated for their antimicrobial and antifungal properties. The compounds are characterized by a 2,3-dihydro-1,4-benzodioxin-6-yl group connected to a [(4-chlorophenyl)sulfonyl]amino moiety linked to an acetamide group, which is further substituted with various un/substituted phenyl rings. Compound 7l within this series displayed good antimicrobial activity with low hemolytic activity.

Relevance: This series of compounds, along with 2,2-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylcyclopropanecarboxamide, share a 2,3-dihydro-1,4-benzodioxin-6-yl group linked to a nitrogen atom. The difference lies in the subsequent substituents attached to the nitrogen. These related compounds have a [(4-chlorophenyl)sulfonyl]amino group linked to an un/substituted phenylacetamide group, whereas the target compound features a dichlorocyclopropanecarboxamide group.

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

Compound Description: This series of compounds was synthesized and explored as potential therapeutic agents for Alzheimer's disease and type-2 diabetes by targeting acetylcholinesterase and α-glucosidase, respectively. They are characterized by a 2,3-dihydro-1,4-benzodioxan-6-yl moiety linked to a 4-chlorobenzenesulfonamide group, which is further substituted with various alkyl or aralkyl groups. Several compounds in this series demonstrated moderate inhibitory activities against either acetylcholinesterase or α-glucosidase.

Relevance: These compounds are structurally similar to 2,2-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylcyclopropanecarboxamide as both share a 2,3-dihydro-1,4-benzodioxan-6-yl moiety. The key structural variation lies in the substituents linked to the nitrogen atom. These related compounds possess a 4-chlorobenzenesulfonamide group with various alkyl/aralkyl substituents, while the target compound has a dichlorocyclopropanecarboxamide group.

(E)-3-(2-Chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

Compound Description: This compound was synthesized and its crystal structure was analyzed. It is characterized by a 2,3-dihydro-1,4-benzodioxin-6-yl group linked to a prop-2-en-1-one moiety, which is further substituted with a 2-chloro-6-methyl-3-quinolyl group.

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxylamine

Compound Description: This compound, EFLEA (C12H17NO3), was detected in a powder sample. It is characterized by a 2,3-dihydro-1,4-benzodioxin-6-yl group linked to a propan-2-yl group which is further substituted with a methylhydroxylamine moiety.

Properties

Product Name

2,2-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylcyclopropanecarboxamide

IUPAC Name

2,2-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylcyclopropane-1-carboxamide

Molecular Formula

C13H13Cl2NO3

Molecular Weight

302.15 g/mol

InChI

InChI=1S/C13H13Cl2NO3/c1-12(7-13(12,14)15)11(17)16-8-2-3-9-10(6-8)19-5-4-18-9/h2-3,6H,4-5,7H2,1H3,(H,16,17)

InChI Key

RKCBXEYWULMGSE-UHFFFAOYSA-N

SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC3=C(C=C2)OCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.